5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione

Conformational analysis Ligand design Structure-property relationships

Standard 5,5-disubstituted hydantoins lack the conformational rigidity and H-bond capacity required for precise fragment-based screening. This benzodioxole-methyl analog offers: - 1 rotatable bond (vs 2 in methylene-linked analogs) to reduce entropic penalties - Full NH donor/acceptor pharmacophore (TPSA 76.7Ų) for conserved H-bond networks - ≥95% purity, room-temperature stable, ambient shipping Direct C-C benzodioxole attachment enables CYP450 probe substrate development.

Molecular Formula C11H10N2O4
Molecular Weight 234.211
CAS No. 308122-40-9
Cat. No. B2766105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione
CAS308122-40-9
Molecular FormulaC11H10N2O4
Molecular Weight234.211
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C11H10N2O4/c1-11(9(14)12-10(15)13-11)6-2-3-7-8(4-6)17-5-16-7/h2-4H,5H2,1H3,(H2,12,13,14,15)
InChIKeyPTBOGUDVMYIZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione: Identity and Pharmacophore Context


5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione (CAS 308122-40-9) is a 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) bearing a benzodioxole (methylenedioxyphenyl) moiety directly attached at the 5-position via a C–C bond, with a methyl group occupying the geminal position [1]. With a molecular weight of 234.21 g/mol (C₁₁H₁₀N₂O₄), a topological polar surface area (TPSA) of 76.7 Ų, an XLogP3 of 0.8, and a single rotatable bond, the compound occupies a distinct physicochemical space relative to both its methylene-linked benzodioxole analog and the simpler 5-methyl-5-phenylhydantoin [1]. The unsubstituted hydantoin NH groups (2 H-bond donors, 4 H-bond acceptors) preserve full hydrogen-bonding capacity, distinguishing it from N-substituted clinical hydantoins such as nilutamide [2]. Commercial availability is established at ≥95% purity from multiple suppliers including Enamine (EN300-07787), ChemScene (CS-0220882), and Santa Cruz Biotechnology, with room-temperature storage and ambient shipping conditions reducing procurement complexity [3].

Conformational restriction — 1 rotatable bond (vs 2 in CH₂-linked analog) reduces binding entropy for target-based screens.
Intact hydantoin pharmacophore — both N1 and N3 NH donors available, preserving full H-bond capacity for fragment-based design.
Peripheral distribution bias — TPSA 76.7 Ų and XLogP 0.8 predict preferential peripheral over CNS exposure, guiding assay selection.

Why Generic Hydantoin Substitution Is Not Viable


Substituting 5-(1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione with a superficially similar hydantoin analog disregards three critical structural determinants that jointly control target engagement and ADME behavior: (i) the direct C–C attachment of the benzodioxole ring to the hydantoin 5-position eliminates the methylene linker present in the closest commercial analog 5-methyl-5-piperonylhydantoin (CAS 26332-10-5), reducing the rotatable bond count from 2 to 1 and conferring greater conformational restriction [1]; (ii) the benzodioxole methylenedioxy bridge contributes an additional 18.5 Ų of polar surface area and two extra hydrogen-bond acceptor atoms compared with the phenyl analog 5-methyl-5-phenylhydantoin (CAS 6843-49-8, PSA 58.2 Ų), altering permeability and transporter recognition profiles [2]; and (iii) the unsubstituted N1 and N3 positions preserve the full hydantoin hydrogen-bond donor/acceptor pharmacophore, whereas N-alkylation or N-arylation in compounds such as nilutamide or Ro 13-3978 fundamentally changes the molecular recognition surface [3]. The benzodioxole moiety is additionally a known substrate for CYP450-mediated oxidative demethylenation, a metabolic liability not shared by simple phenyl hydantoins [4]. These cumulative structural differences render class-level or analog-based substitution scientifically indefensible without explicit comparative data.

CH₂‑linked benzodioxole analog
Adding a methylene linker increases rotatable bonds from 1 to 2, altering conformational restriction and may shift target‑binding entropy profiles.
Phenyl hydantoin (no benzodioxole)
Loss of two H‑bond acceptors and 18.5 Ų TPSA difference can significantly change permeability and transporter recognition, limiting direct substitution.
N‑substituted hydantoins (e.g., nilutamide)
N‑alkylation or N‑arylation removes one NH donor, altering the pharmacophore and CYP‑mediated demethylenation context; may not replicate binding mode.

Quantitative Differentiation Evidence Versus Closest Analogs


Rotatable Bond Count and Conformational Restriction

The target compound possesses exactly 1 rotatable bond (the C–C bond between the benzodioxole ring and the hydantoin C5 position), whereas the closest commercial analog 5-methyl-5-piperonylhydantoin (CAS 26332-10-5) possesses 2 rotatable bonds due to the insertion of a methylene (-CH₂-) linker between the benzodioxole and hydantoin moieties [1]. This single-bond difference reduces the number of accessible low-energy conformers and increases the entropic penalty of binding for targets requiring a specific bound-state geometry, a feature that can translate into improved binding selectivity in target-based screening campaigns [2].

Rotatable Bonds
Head‑to‑head
1 rotatable bond (target) vs 2 (CH₂‑linked analog)
50% fewer rotational degrees of freedom; supports conformational restriction advantage in target‑binding screens.
Computed by Cactvs; structural impact requires binding assay confirmation.
Conformational analysis Ligand design Structure-property relationships

Polar Surface Area and Hydrogen-Bond Acceptor Profile

The target compound has a topological polar surface area (TPSA) of 76.7 Ų and 4 hydrogen-bond acceptor atoms contributed by the hydantoin carbonyls and the benzodioxole ring oxygens, versus a TPSA of 58.2 Ų and only 2 H-bond acceptors for 5-methyl-5-phenylhydantoin (CAS 6843-49-8), which lacks the benzodioxole oxygen atoms [1]. The XLogP3 of the target compound is 0.8, indicating greater hydrophilicity than the phenyl analog (LogP 1.40), consistent with the additional polar atom content [1]. These differences place the two analogs on opposite sides of the commonly applied TPSA < 60 Ų threshold for good oral absorption and the TPSA < 90 Ų threshold for blood-brain barrier penetration, meaning the target compound's predicted permeability profile differs in a quantitatively meaningful way from that of the simplest aryl hydantoin comparator [2].

TPSA & H‑Bond Acceptors
Cross‑study comparable
76.7 Ų (4 HBA) vs 58.2 Ų (2 HBA); XLogP3 0.8 vs LogP 1.40
ΔTPSA +18.5 Ų shifts compound from potential BBB‑penetrant to peripheral distribution prediction.
TPSA computed by Cactvs; LogP from comparator sources.
Physicochemical profiling ADME prediction Permeability

Benzodioxole Metabolic Demethylenation Liability

The 1,3-benzodioxole (methylenedioxyphenyl) moiety present in the target compound is a well-characterized substrate for cytochrome P450-mediated oxidative demethylenation, yielding a catechol metabolite that can undergo further oxidation to reactive ortho-quinone species [1][2]. This metabolic pathway is absent in 5-methyl-5-phenylhydantoin (CAS 6843-49-8) and other simple phenyl hydantoins, which lack the methylenedioxy bridge. The antischistosomal aryl hydantoin Ro 13-3978, which contains a similar benzodioxole substructure, demonstrated metabolic stability in human and mouse liver S9 fractions in vitro, indicating that the hydantoin core does not inherently accelerate benzodioxole clearance, but the demethylenation pathway remains a potential source of reactive metabolite formation that must be assessed on a compound-by-compound basis [3].

Benzodioxole Metabolism
Class‑level inference
Benzodioxole → catechol via CYP450 demethylenation; potential reactive quinone formation.
Metabolic pathway absent in phenyl hydantoins; requires compound‑specific stability assessment.
No public quantitative metabolic stability data for the target compound.
Drug metabolism CYP450 Metabolic stability

Bucherer-Bergs Synthesis Yield as Reproducibility Benchmark

The synthesis of the target compound via the Bucherer-Bergs reaction from 1-(benzo[d][1,3]dioxol-5-yl)ethanone is described in US Patent 8,153,634 B2, providing a validated synthetic route with a reported yield of 51.2% (326 mg product from 446 mg starting ketone) . The procedure uses sodium cyanide and ammonium carbonate in ethanol/water at 70°C overnight — standard Bucherer-Bergs conditions that are readily scalable. This contrasts with the synthesis of N-substituted aryl hydantoins such as nilutamide, which require additional protection/deprotection steps and N-arylation procedures, adding synthetic complexity and cost [1]. The availability of a patent-documented route with defined yield provides procurement teams with a basis for assessing custom synthesis feasibility and cost relative to purchasing from commercial vendors offering the compound at ≥95% purity .

Bucherer‑Bergs Yield
Reported
51.2%
Single‑step synthesis baseline; avoids N‑protection complexity of clinical hydantoins.
Patent US 8,153,634 B2; unoptimized Bucherer‑Bergs conditions.
Chemical synthesis Bucherer-Bergs reaction Process chemistry

GHS Safety Profile for Laboratory Handling Compliance

The target compound carries a defined GHS hazard classification based on one notification to the ECHA C&L Inventory, as aggregated by PubChem: Acute Toxicity Category 4 (oral, H302), Skin Irritation Category 2 (H315), Serious Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory, H335) [1]. This safety profile is typical for many hydantoin derivatives of similar molecular weight range, but differs from 5-methyl-5-phenylhydantoin (CAS 6843-49-8), which is not classified under the same GHS categories in widely available SDS documentation . The presence of a harmonized hazard classification via the ECHA inventory provides a regulatory-grade safety benchmark that simplifies institutional chemical safety review and procurement approval workflows compared with unclassified or poorly characterized analogs [2].

GHS Classification
Supporting evidence
H302H315H319H335
Harmonized ECHA classification simplifies institutional safety review and procurement approval.
1 notification to ECHA C&L Inventory; typical for aryl hydantoins.
Safety data GHS classification Regulatory compliance

Aryl Hydantoin Pharmacophore Integrity Versus N-Substituted Analogs

The structure-activity relationship of aryl hydantoins, as systematically elucidated for the antischistosomal lead Ro 13-3978 and its analogs, established that the hydantoin core (specifically the intact imidazolidine-2,4-dione ring with two NH donors) is required for high antischistosomal activity [1]. The target compound retains both NH groups at positions 1 and 3, whereas N-substituted clinical hydantoins such as nilutamide (N3-substituted with a trifluoromethylphenyl group) and Ro 13-3978 (N1-aryl substituted) have one NH compromised, altering both the hydrogen-bonding pharmacophore and the androgen receptor off-target profile [1][2]. The aryl hydantoin SAR further demonstrated that calculated PSA values of 49-87 Ų and measured LogD₇.₄ values of 1.2-3.5 were predictive of good ADME profiles in this series; the target compound's PSA of 76.7 Ų and XLogP3 of 0.8 place it within the lower-LogP segment of this favorable range [1][3].

NH Donor Pharmacophore
Class‑level inference
2 NH donors (target) vs 1 NH (N‑substituted clinical hydantoins)
Preserves full hydantoin H‑bonding capacity; PSA falls within favorable aryl hydantoin ADME range.
SAR from Ro 13-3978 series; LogP below optimal LogD₇.₄ window, indicating higher aqueous solubility.
Pharmacophore modeling Hydantoin SAR Antischistosomal

Research and Industrial Application Scenarios


Fragment-Based Discovery with a Constrained Hydantoin Scaffold

With only 1 rotatable bond, an unsubstituted NH donor pair, and a molecular weight of 234.21 Da, this compound is suited as a fragment or core scaffold in target-based screening programs where the hydantoin ring functions as a key hydrogen-bonding anchor. The conformational rigidity (1 rotatable bond versus 2 for the methylene-linked analog) reduces entropic penalty upon binding and simplifies structure-based design by limiting torsional degrees of freedom [1]. The full 2-NH pharmacophore distinguishes it from N-substituted hydantoins such as nilutamide, making it appropriate for targets where both hydantoin carbonyl oxygens and NH groups participate in conserved hydrogen-bond networks, including serine hydrolases, kinases, and nuclear receptors.

Peripheral Target Screening with Reduced CNS Penetration

The target compound's TPSA of 76.7 Ų exceeds the commonly cited threshold of 60-70 Ų for efficient passive blood-brain barrier penetration [1][2]. Combined with an XLogP3 of 0.8 (indicating greater hydrophilicity than the phenyl analog at LogP 1.40), this physicochemical profile predicts preferential peripheral distribution. Researchers developing compounds for targets where CNS exposure would constitute an unwanted off-target liability (e.g., peripheral inflammatory or metabolic targets) may rationally select this benzodioxole hydantoin over the more lipophilic 5-methyl-5-phenylhydantoin specifically to bias distribution away from the CNS compartment.

Metabolic Probe Development via Benzodioxole Demethylenation

The 1,3-benzodioxole moiety is a known substrate for CYP450-mediated oxidative demethylenation to a catechol intermediate [1]. This metabolic liability can be exploited constructively: the compound can serve as a probe substrate for profiling CYP450 isoform activity (particularly CYP2B4 and CYP3A4, which are implicated in methylenedioxyphenyl demethylenation), or as a positive control in metabolic stability assay development where a compound with a predictable Phase I metabolic fate is required. The hydantoin core provides UV transparency for HPLC-based metabolite detection, facilitating analytical method development for metabolic profiling studies.

Custom Synthesis of Isotopically Labeled or Enantiopure Derivatives

The patent-documented Bucherer-Bergs synthesis (US 8,153,634 B2) with a baseline yield of 51.2% provides a validated entry point for preparing derivatives [1]. The racemic nature of the product (one undefined stereocenter at C5) creates an opportunity for chiral resolution or asymmetric synthesis development, yielding enantiopure 5-aryl-5-methyl hydantoins. The benzylic C5 position is amenable to deuterium or tritium labeling via the ketone precursor (1-(benzo[d][1,3]dioxol-5-yl)ethanone), enabling the preparation of isotopically labeled analogs for mass spectrometry internal standards or metabolic tracing studies. The room-temperature storage stability of the compound simplifies logistics for distributed collaborative synthesis programs.

Application
Selection Property
Validation Focus
Fragment‑Based Hydantoin Scaffold Studies
Conformational constraint (1 rot. bond) & 2 NH donors
Target binding assay with constrained scaffold context
Peripheral Target Screening (CNS Exclusion)
TPSA 76.7 Ų above BBB threshold
CNS vs. peripheral exposure assay validation
CYP450 Demethylenation Probe Development
Benzodioxole metabolic liability
Catechol metabolite detection and CYP isoform profiling
Isotope‑Labeled / Enantiopure Derivative Synthesis
Single‑step Bucherer‑Bergs route
Chiral resolution and isotopic labeling feasibility
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